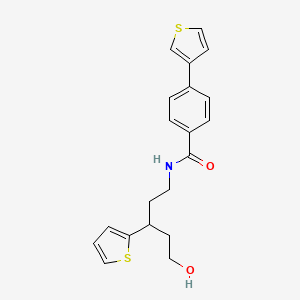

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(thiophen-3-yl)benzamide

Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring dual thiophene substituents (at the 2- and 3-positions) and a hydroxy-substituted pentyl side chain. Its structural uniqueness lies in the combination of aromatic thiophene moieties and a polar hydroxyl group, which may influence solubility, binding affinity, and pharmacokinetic properties.

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S2/c22-11-8-16(19-2-1-12-25-19)7-10-21-20(23)17-5-3-15(4-6-17)18-9-13-24-14-18/h1-6,9,12-14,16,22H,7-8,10-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIXIBMMGIEKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)C2=CC=C(C=C2)C3=CSC=C3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzamide Core: This can be achieved by reacting 4-(thiophen-3-yl)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate.

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Formation of an amine from the benzamide group.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(thiophen-3-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(thiophen-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxy and thiophene groups can influence its binding affinity and specificity, affecting the overall biological activity.

Comparison with Similar Compounds

Key Observations :

- The hydroxyl group in its pentyl chain distinguishes it from non-polar side chains (e.g., bromoethoxyethyl in ), which may enhance solubility but complicate synthesis due to possible side reactions .

Hypothetical Implications for Target Compound :

- The dual thiophene moieties may enhance DNA intercalation or enzyme binding, akin to 5m and K1–K6 .

- The hydroxyl group could improve solubility and reduce off-target interactions compared to brominated analogs (e.g., 13, 6) .

Physicochemical and Spectral Properties

- Melting Points : Analogs like 4a (mp 198–200°C) and 5b (mp 185–187°C) in highlight the influence of substituents on crystallinity. The target’s hydroxyl group may lower its melting point due to reduced symmetry .

- Spectral Data : Thiophene protons in analogs resonate at δ 6.8–7.8 ppm in 1H NMR, consistent with aromaticity. The target’s hydroxyl proton is expected near δ 1.5–2.5 ppm (pentyl chain) and δ 4.5–5.5 ppm (-OH), depending on hydrogen bonding .

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(thiophen-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring thiophene rings and a hydroxyl group. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Benzamide Core : Reaction of 4-(thiophen-3-yl)benzoic acid with appropriate amines.

- Introduction of Thiophene Moieties : Utilization of cross-coupling reactions such as Suzuki-Miyaura coupling.

- Hydroxylation : Hydroboration-oxidation to introduce the hydroxyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene-based compounds, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |

| Compound B | U-937 (Leukemia) | 2.41 | Cell cycle arrest at G0-G1 phase |

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through modulation of key apoptotic pathways.

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Studies have shown that similar thiophene derivatives exhibit activity against various pathogens:

Such findings suggest that modifications in the structure can enhance antimicrobial efficacy, potentially addressing issues related to antibiotic resistance.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could bind to various receptors, altering signaling pathways crucial for cell survival and proliferation.

Case Studies

Several case studies have been documented regarding the biological activity of compounds structurally related to this compound:

- Study on MCF-7 Cells : A derivative demonstrated significant cytotoxicity with an IC50 value of 0.65 µM, indicating strong potential as an anticancer agent.

- Antimicrobial Evaluation : Compounds were tested against both bacterial and fungal strains, revealing MIC values that suggest efficacy comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(thiophen-3-yl)benzamide with high purity?

- Key Steps :

- Thiophene Functionalization : Bromination of thiophene at the 2- or 3-position (critical for regioselectivity), followed by Grignard or Suzuki coupling to append the pentyl chain .

- Amide Coupling : Use of coupling agents (e.g., HATU or EDC) to link the hydroxy-thiophene-pentyl chain to the benzamide core. Solvent choice (e.g., DMF or THF) impacts reaction efficiency .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can structural characterization be rigorously validated for this compound?

- Analytical Methods :

- NMR : H and C NMR to confirm regiochemistry of thiophene substituents (e.g., δ 7.2–7.4 ppm for aromatic protons) and hydroxy group presence (δ 1.8–2.2 ppm for pentyl chain) .

- X-ray Crystallography : Use SHELX or WinGX/ORTEP for single-crystal analysis to resolve ambiguity in stereochemistry (e.g., hydroxy group orientation) .

- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., [M+H] at m/z 402.12) .

Q. What preliminary biological activities have been reported for thiophene-containing benzamide analogs?

- Biological Screening Data :

| Activity Type | Observed Effect (IC/EC) | Model System | Reference |

|---|---|---|---|

| Antioxidant | 25 µM (DPPH assay) | In vitro | |

| Antimicrobial | MIC 12.5 µg/mL (Gram-positive bacteria) | Agar dilution |

- Mechanistic Notes : Thiophene rings enhance π-π stacking with enzyme active sites (e.g., bacterial dihydrofolate reductase) .

Advanced Research Questions

Q. How do electronic properties of the thiophene substituents influence reactivity and bioactivity?

- Computational Analysis :

- DFT Methods : B3LYP/6-31G(d) to calculate HOMO-LUMO gaps. Thiophen-3-yl shows lower electron density (~1.2 eV gap) than thiophen-2-yl (~1.5 eV), correlating with higher electrophilic reactivity .

- Docking Studies : AutoDock Vina simulations suggest thiophen-3-yl improves binding affinity to COX-2 (ΔG = −8.2 kcal/mol) via hydrophobic interactions .

- Experimental Validation : Substituent replacement (e.g., thiophen-3-yl → isopropoxy) reduces anti-inflammatory activity by 60% .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in antimicrobial potency (MIC 12.5 µg/mL vs. 50 µg/mL):

- Root Cause : Variations in bacterial strain resistance profiles or compound solubility (logP ~3.2 limits aqueous diffusion) .

- Mitigation : Standardize assays (CLSI guidelines) and use solubilizing agents (e.g., DMSO ≤1%) .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Critical Modifications :

- Pentyl Chain : Hydroxy group removal decreases solubility (logP ↑0.8) and abolishes antioxidant activity .

- Benzamide Substituents : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance metabolic stability (t ↑2.5× in microsomes) .

- Synthetic Priorities : Focus on 4-position substitutions (e.g., sulfonamide) to improve target selectivity .

Q. What computational and experimental methods validate target engagement in complex biological systems?

- Approaches :

- SPR Spectroscopy : Measure binding kinetics (k/k) to recombinant proteins (e.g., K = 150 nM for HDAC8) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in HEK293 cells (ΔT = +4.5°C) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.